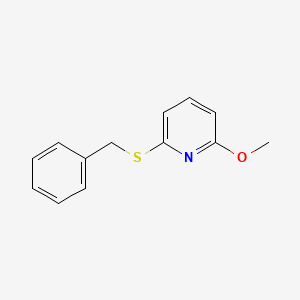

2-(Benzylthio)-6-methoxypyridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Benzylthio)-6-methoxypyridine is a useful research compound. Its molecular formula is C13H13NOS and its molecular weight is 231.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Questions

Q. What are the optimal synthetic routes for preparing 2-(Benzylthio)-6-methoxypyridine with high yield?

The compound can be synthesized via a one-pot reaction using aromatic aldehydes, ethyl 2-cyanoacetate, and S-benzylisothiourea hydrochloride under reflux conditions. Electron-withdrawing (e.g., F, Cl) or electron-donating (e.g., CH3, CH3O) substituents on the aldehyde yield products efficiently (80–92% yields). Heterocyclic aldehydes like picolinaldehyde also work well . Key Optimization Parameters :

- Temperature: Reflux in ethanol.

- Substituent effects: Electron-deficient aldehydes favor faster reaction kinetics.

- Catalyst-free conditions reduce side reactions.

Q. How can the purity and structural identity of this compound be validated?

Use a combination of 1H/13C NMR (to confirm aromatic proton environments and thiomethyl connectivity), FT-IR (to identify S–C and C–O stretching bands), and high-resolution mass spectrometry (HRMS) . For crystalline derivatives, X-ray crystallography resolves stereoelectronic effects, as demonstrated in structurally analogous pyridines .

Q. What stability considerations are critical for handling this compound?

The compound is sensitive to oxidative degradation of the thioether group. Store under inert gas (N2/Ar) at –20°C. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase). Avoid prolonged exposure to light or moisture, which accelerates decomposition .

Advanced Research Questions

Q. How can regiocontrolled functionalization of the pyridine ring be achieved for catalytic applications?

Regioselective C–H activation at the 4-position of the pyridine ring can be performed using Pd(OAc)2 with directing groups (e.g., methoxy). For example, 2-(benzyloxy)-4-phenylpyridine derivatives are synthesized via cross-coupling with arylboronic acids . Methodological Tip :

- Use methoxymethoxy (MOM) as a transient protecting group to direct metalation.

Q. What computational strategies are effective in predicting the reactivity of this compound derivatives?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, the thioether moiety’s electron-rich nature enhances susceptibility to electrophilic attack . Validation : Compare computed NMR chemical shifts with experimental data (RMSD < 0.3 ppm confirms accuracy).

Q. How does this compound perform as a ligand in transition-metal catalysis?

Analogous pyridine-thioether ligands (e.g., Ni complexes ) facilitate ethylene oligomerization with high turnover frequencies (TOF > 1,000 h⁻¹). Modify the benzylthio group’s steric bulk to tune selectivity (e.g., favoring α-olefins vs. polyethylene) . Experimental Design :

- Screen ligand-to-metal ratios (1:1 to 2:1).

- Monitor catalytic activity via GC-MS under varying pressures (1–10 atm ethylene).

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Discrepancies in cytotoxicity assays (e.g., IC50 variability) often arise from solubility differences or assay conditions (e.g., serum protein binding). Use molecular docking (PDB: 1M17 for JNK kinases) to correlate substituent effects with binding affinity. Validate with ADMET predictions (SwissADME) .

属性

分子式 |

C13H13NOS |

|---|---|

分子量 |

231.32 g/mol |

IUPAC 名称 |

2-benzylsulfanyl-6-methoxypyridine |

InChI |

InChI=1S/C13H13NOS/c1-15-12-8-5-9-13(14-12)16-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 |

InChI 键 |

MGWJFVAHNBHSMP-UHFFFAOYSA-N |

规范 SMILES |

COC1=NC(=CC=C1)SCC2=CC=CC=C2 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。